POT-4
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-4-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H102N22O18S2/c1-9-35(4)58(83-38(7)96)71(112)91-52-32-114-113-31-51(69(110)93-59(37(6)95)60(74)101)90-63(104)45(18-14-22-78-72(75)76)84-66(107)49(25-41-28-77-33-81-41)86-61(102)36(5)82-55(98)29-80-62(103)47(23-39-27-79-44-17-12-10-15-42(39)44)87-67(108)50(26-56(99)100)88-64(105)46(20-21-54(73)97)85-65(106)48(89-70(111)57(34(2)3)92-68(52)109)24-40-30-94(8)53-19-13-11-16-43(40)53/h10-13,15-17,19,27-28,30,33-37,45-52,57-59,79,95H,9,14,18,20-26,29,31-32H2,1-8H3,(H2,73,97)(H2,74,101)(H,77,81)(H,80,103)(H,82,98)(H,83,96)(H,84,107)(H,85,106)(H,86,102)(H,87,108)(H,88,105)(H,89,111)(H,90,104)(H,91,112)(H,92,109)(H,93,110)(H,99,100)(H4,75,76,78)/t35-,36-,37+,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEMLXDTLKSUOD-OGCOPIPOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CNC=N6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CNC=N6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H102N22O18S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1627.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934461-40-2 | |
| Record name | AL-78898A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934461402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Rigid Backbone Design:
This approach uses a fixed three-dimensional structure as a template. nih.gov
The primary goal is to find an optimal amino acid sequence that can stably fold into this predetermined conformation. researchgate.net
Search methods like Monte Carlo algorithms are often used to explore the vast sequence space by making mutations and evaluating the energy of the new sequence within the fixed template. cmu.edu
Flexible Backbone Design:
Recognizing that proteins are inherently flexible, this more advanced approach allows for movements in the backbone structure during the design process. cmu.edunih.gov
This can be achieved by using multiple discrete backbone structures or by parameterizing the backbone to allow for continuous movement. cmu.edu
Incorporating backbone flexibility is a key challenge but allows for the design of peptides that can adapt to their binding targets more effectively. cmu.edu
The development of a rich dataset of compstatin (B549462) analogs with activities spanning several orders of magnitude demonstrates a successful, multi-pronged approach to peptide optimization. nih.govnih.gov This process, which led to highly potent molecules like Unii-T3B2aiz4BF (Cp40), undoubtedly benefits from computational tools that can explore sequence variations and predict their impact on stability and binding affinity, embodying the core principles of de novo design and optimization. nih.govnih.gov
Identification and Academic Nomenclature of Unii T3b2aiz4bf Pot 4/al 78898a
Unii-T3B2aiz4BF is the Unique Ingredient Identifier assigned to a synthetic cyclic peptide. This compound is more widely known in scientific literature and clinical research by its developmental names, POT-4 and AL-78898A. medchemexpress.comnih.gov It is a derivative of an earlier complement inhibitor known as compstatin (B549462). ophthalmologyweb.com
Compstatin itself is a 13-amino acid cyclic peptide that was discovered through phage display technology and was found to bind to and inhibit the cleavage of C3. nih.govophthalmologyweb.com While promising, the initial form of compstatin had limitations in terms of its potency and pharmacokinetic properties. This led to the development of more potent analogs, including this compound. ophthalmologyweb.com
Potentia Pharmaceuticals developed this compound as a more active version of the original compstatin. ophthalmologyweb.com Subsequently, Alcon, a pharmaceutical company, acquired the compound for further clinical development and designated it as AL-78898A. nih.govlambris.com Therefore, Unii-T3B2aiz4BF, this compound, and AL-78898A all refer to the same active substance, a compstatin analog designed for enhanced C3 inhibition. medchemexpress.comnih.gov This compound was investigated for its potential therapeutic application in age-related macular degeneration (AMD), a disease in which complement activation is believed to play a significant role. fiercebiotech.comophthalmologytimes.com
Compound Nomenclature
| Unique Ingredient Identifier (UNII) | Developmental Name(s) | Original Compound |
| T3B2aiz4BF | This compound, AL-78898A | Compstatin |
Key Research Findings for Unii-T3B2aiz4BF (this compound/AL-78898A)
| Research Area | Finding |
| Mechanism of Action | A potent inhibitor of complement factor C3 activation. medchemexpress.comarvojournals.org |
| Molecular Target | Binds to complement component C3, preventing its participation in the complement activation cascade. fiercebiotech.combiospace.com |
| Therapeutic Potential | Investigated for the treatment of age-related macular degeneration (AMD). fiercebiotech.comophthalmologytimes.com |
| Developmental History | Developed as a more active version of the complement inhibitor compstatin. ophthalmologyweb.com |
Structure Activity Relationship Sar and Rational Design of Unii T3b2aiz4bf Analogs
Systematic Modification of Unii-T3B2aiz4BF Peptide Sequence for Enhanced Activity
Extensive SAR studies on the Compstatin (B549462) scaffold have identified key positions and modifications that critically influence inhibitory activity and binding affinity. These efforts have systematically altered the peptide sequence to achieve substantial improvements over the original Compstatin.
N-terminal Modifications: N-terminal acetylation (Ac-) of Compstatin analogs has been consistently shown to increase binding affinity and improve plasma stability, contributing to enhanced activity lambris.comnih.govaai.orggoogle.comlambris.com.
Amino Acid Substitutions:
Position 4: Replacing the native Valine at position 4 with aromatic amino acids, such as Tyrosine (Y) or Tryptophan (W), significantly boosted activity. Further substitution with a methylated Tryptophan (W(Me)) at this position has been a cornerstone in developing highly potent analogs, leading to up to a 264-fold increase in activity compared to the original Compstatin researchgate.netgoogle.commolvis.orgacs.org. The hydrophobicity of the residue at position 4 is a critical factor for increased activity acs.org.
Position 9: Substitution of Histidine at position 9 with Alanine (A) has also been found to enhance activity researchgate.netaai.orggoogle.comlambris.com.
Backbone N-methylation: Incorporating N-methylation into the peptide backbone, particularly at positions 8 (e.g., Glycine to Sarcosine, Sar8) and 13 (e.g., Threonine to Ile(Me)13), has yielded analogs with dramatically improved binding affinity and potency, with some achieving up to a 1000-fold increase over the parent peptide kavrakilab.orgnih.govresearchgate.net.
Impact of Amino Acid Substitutions on Binding Affinity and Efficacy
The modifications described above have translated into significant improvements in binding affinity (KD) and inhibitory potency (IC50), as quantified through various biophysical and biochemical assays.
| Modification/Analog | Position(s) Modified | Impact on Binding Affinity (KD) | Impact on Potency (IC50) | Fold Improvement (vs. Compstatin) | Reference(s) |
| Valine to Tyrosine | 4 | Increased | Increased (14-fold) | ~14x | acs.org |
| Valine to Tryptophan | 4 | Increased | Increased (45-fold) | ~45x | acs.org |
| Tryptophan (Me) | 4 | High (e.g., 15 nM) | High (e.g., 0.205 μM) | Up to 264x | researchgate.netgoogle.commolvis.orgacs.org |
| Histidine to Alanine | 9 | Similar/Improved | Similar/Improved | Varies | researchgate.netaai.orggoogle.comlambris.com |
| Glycine(NMe)/Sarcosine | 8 | Improved | Improved | Significant | kavrakilab.orgnih.govresearchgate.net |
| Ile to Ile(Me) | 13 | Improved dissociation rate | Improved | Significant | kavrakilab.orgnih.govresearchgate.net |
| Cp40 (combination of modifications) | Multiple | Subnanomolar (0.5 nM) | Subnanomolar | ~5000x | google.com |
| Ac-ICVW(Me)QDW-Sar-AHRCI-NH2 | 4, 8, 13 | 2.3 nM | 62 nM | ~1000x | nih.govresearchgate.net |
These quantitative data highlight how targeted amino acid substitutions and backbone modifications can dramatically enhance the peptide's interaction with its target C3, leading to a more potent inhibition of complement activation.
Development of Constrained and Cyclic Peptide Variants for Improved Biological Properties
The intrinsic properties of peptides, such as susceptibility to proteolysis and conformational flexibility, can limit their therapeutic utility. Strategies to overcome these limitations include imposing structural constraints, such as cyclization.
Cyclic Structure: Compstatin's activity is intrinsically linked to its cyclic nature, formed by a disulfide bridge between Cysteine residues at positions 2 and 12. This cyclic core, forming an 11-membered ring, is considered essential for optimal activity and contributes to the peptide's structural stability and resistance to enzymatic degradation researchgate.netlambris.comnih.govnih.govgoogle.comresearchgate.net.
Disulfide Bridge Function: The disulfide bridge is crucial for bringing the peptide termini together, forming a hydrophobic patch that is vital for recognition and binding to C3 lambris.comlambris.comresearchgate.net.
Proteolytic Stability: The cyclic structure inherently provides greater resistance to proteolytic cleavage in biological fluids compared to linear peptides. Further stabilization is achieved through N-terminal acetylation and the incorporation of specific amino acid substitutions researchgate.netlambris.comnih.gov.
Optimization of Pharmacological Profiles through Peptide Engineering
Solubility Enhancement: Earlier potent analogs, while effective in binding, suffered from poor aqueous solubility, leading to aggregation. Subsequent design efforts incorporated polar N-terminal extensions (e.g., Arg-Ser-Ile) and modified amino acids to improve solubility without compromising inhibitory activity molvis.orgacs.org.
Pharmacokinetic Optimization: Peptide engineering has focused on improving plasma stability and residence time. Modifications such as N-terminal acetylation and backbone N-methylation contribute to enhanced stability and favorable pharmacokinetic profiles, which are critical for therapeutic applications nih.govgoogle.comkavrakilab.orggoogle.com.
Species Specificity: A notable characteristic of Compstatin and its analogs is their narrow species specificity, primarily targeting human and non-human primate C3. This specificity is advantageous for preclinical studies using appropriate animal models and for ensuring targeted therapeutic action in humans lambris.comlambris.comresearchgate.net.
Clinical Translation: The advancements in SAR and rational design have successfully translated into clinical applications. Compstatin derivatives are in clinical trials or have been approved for conditions such as age-related macular degeneration (AMD) and paroxysmal nocturnal hemoglobinuria (PNH), underscoring the success of these optimization strategies researchgate.netlambris.comnih.govnih.govlambris.commolvis.org.
The rational design and systematic modification of the Compstatin scaffold, exemplified by analogs like Unii-T3B2aiz4BF, have led to a profound understanding of the interplay between peptide structure and biological activity. These insights continue to drive the development of next-generation complement inhibitors with superior therapeutic potential.
Synthetic Chemistry and Derivatization Strategies for Unii T3b2aiz4bf
Solid-Phase and Solution-Phase Peptide Synthesis Methodologies for Unii-T3B2aiz4BF and its Analogs
The synthesis of Tirzepatide and its analogs leverages established peptide chemistry platforms, including Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and innovative hybrid approaches that combine the strengths of both.
Standard SPPS, often employing the Fmoc/t-Bu strategy on a Rink Amide resin, serves as a foundational method for producing the peptide backbone. wikipedia.orggoogle.com This technique involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin support. google.com However, for complex and long peptides like Tirzepatide (39 amino acids), exclusive reliance on SPPS can lead to challenges, including low process yields and purities, with an estimated failure rate of 20% for peptides exceeding 30 amino acids. sci-hub.se
To mitigate these challenges, a more robust hybrid SPPS/LPPS approach was developed for the kilogram-scale manufacture of Tirzepatide. sci-hub.seacs.org This convergent strategy involves:
Fragment Synthesis: The total 39-amino acid sequence is broken down into smaller, more manageable peptide fragments. For Tirzepatide, four distinct fragments were selected. sci-hub.se
SPPS for Fragments: Each fragment is synthesized with high efficiency and purity using traditional SPPS methodologies. digitellinc.com These fragments are readily isolable as solids and can be produced with purities ranging from 97.5% to 99.5%. sci-hub.seresearchgate.net
LPPS for Coupling: The purified fragments are then coupled together in solution (liquid phase) to assemble the full-length peptide. digitellinc.com This fragment condensation strategy circumvents the risks associated with the numerous consecutive steps in a linear SPPS build. sci-hub.se
A crucial aspect of the synthesis is the site-specific installation of the fatty acid side chain at the lysine (B10760008) residue at position 20 (Lys20). usp.orgwikipedia.org This is achieved by using an orthogonal protecting group, such as allyloxycarbonyl (Alloc), on the Lys20 side chain during the initial peptide synthesis. wikipedia.org After the full peptide backbone is assembled, this protecting group can be selectively removed to allow for the conjugation of the lipid moiety without affecting other parts of the molecule. wikipedia.orggoogle.com
Table 1: Comparison of Synthesis Methodologies for Tirzepatide
| Synthesis Strategy | Description | Key Features & Advantages | Reported Application |
|---|---|---|---|
| Linear SPPS | Sequential addition of amino acids on a solid resin support. google.com | Standard, well-understood methodology. google.com | Initial synthesis protocols, lab-scale production. wikipedia.orggoogle.com |
| Hybrid SPPS/LPPS | Synthesis of peptide fragments on solid phase, followed by coupling of fragments in liquid phase. sci-hub.sedigitellinc.com | Overcomes low yield/purity of linear SPPS for long peptides; robust and scalable for high-volume manufacturing. usp.orgsci-hub.se | Kilogram-scale GMP manufacturing. sci-hub.seacs.org |
| Native Chemical Ligation (NCL) | A chemoselective coupling of two unprotected peptide fragments, often in aqueous media. usp.org | Potentially "greener" approach; minimizes need for protecting groups during fragment coupling. usp.org | Development of alternative, efficient hybrid syntheses. usp.org |
Chemical Modifications for Enhanced Stability and Research Applications
Tirzepatide's structure is the result of extensive chemical modifications to the native human glucose-dependent insulinotropic polypeptide (GIP) sequence, designed to enhance stability, prolong its half-life, and confer dual GIP and glucagon-like peptide-1 (GLP-1) receptor agonism. nih.govwikipedia.orgnih.gov
Key structural modifications include:
Amino Acid Substitutions: Two non-coded α-aminoisobutyric acid (Aib) residues are incorporated at positions 2 and 13. nih.gov These sterically hindered amino acids provide protection against enzymatic degradation by dipeptidyl peptidase-4 (DPP-4), a key enzyme that rapidly inactivates native incretin (B1656795) hormones. nih.govbroadpharm.com
C-Terminus Amidation: The carboxyl group at the C-terminus of the peptide is amidated, a common strategy in peptide chemistry to increase stability and mimic the native form of many peptide hormones. nih.gov
Lipidation via Fatty Acid Conjugation: A C20 fatty diacid (eicosanedioic acid) is covalently attached to the side chain of the lysine residue at position 20. nih.govwikipedia.org This acylation is the most critical modification for extending the molecule's half-life to approximately five days. nih.govbroadpharm.com The long fatty acid chain facilitates reversible, non-covalent binding to serum albumin in the bloodstream. wikipedia.orgnih.gov This binding acts as a reservoir for the drug, protecting it from rapid renal clearance and enzymatic degradation, thus enabling a once-weekly dosing schedule. nih.gov
Hydrophilic Linker: The C20 fatty diacid is not attached directly to the lysine residue. Instead, it is connected via a hydrophilic linker composed of a gamma-glutamic acid (γGlu) unit and two (2-(2-aminoethoxy)ethoxy)acetic acid (AEEA) units. nih.govwikipedia.org This spacer enhances the solubility and pharmacokinetic properties of the molecule. nih.gov
Table 2: Key Chemical Modifications in Tirzepatide and Their Functions
| Modification | Location | Chemical Component | Purpose |
|---|---|---|---|
| Amino Acid Substitution | Positions 2 & 13 | α-Aminoisobutyric acid (Aib) | Enhances stability by preventing degradation by the DPP-4 enzyme. nih.gov |
| Lipidation (Acylation) | Lysine-20 | C20 fatty diacid (eicosanedioic acid) | Promotes binding to serum albumin, significantly extending the half-life to ~5 days. nih.govwikipedia.orgnih.gov |
| Linker/Spacer | Lysine-20 | γ-Glutamic acid and two AEEA units | Connects the fatty acid to the peptide; improves solubility and optimizes pharmacokinetics. nih.govwikipedia.orgnih.gov |
| C-Terminus Modification | Position 39 | Amide group | Increases metabolic stability. nih.gov |
Strategies for Isotopic Labeling and Functionalization of Unii-T3B2aiz4BF
For in-depth research into receptor binding, cellular trafficking, and mechanism of action, Tirzepatide analogs can be functionalized with reporter tags such as fluorescent dyes. nih.gov
A common strategy for fluorescent labeling involves a multi-step process:
Peptide Precursor Synthesis: An analog of the peptide is synthesized using SPPS with an additional lysine residue added to the C-terminus. This lysine's side chain is protected with a group like Mtt (4-Methyltrityl), which can be removed orthogonally. nih.gov
Linker Attachment: The Mtt group is selectively removed, and a functional linker, such as propargyl-PEG2-acid, is attached to the lysine side chain. This introduces an alkyne group to the peptide, which is a key functional handle for "click chemistry." nih.gov
Conjugation: The alkyne-tagged peptide precursor is then reacted with a fluorescent dye that has been modified with an azide (B81097) group (e.g., AFDye 647 Azide or AFDye 488 Azide). nih.gov This reaction, a copper-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage, covalently attaching the dye to the peptide. nih.gov
While specific instances of radiolabeling Tirzepatide are not detailed in the reviewed literature, isotopic labeling is a general and powerful technique for quantitative analysis and in vivo imaging of peptide therapeutics. This can be achieved by incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes (e.g., ³H, ¹⁴C, ¹²⁵I) during the synthesis of the amino acid precursors or the peptide itself.
Process Optimization for Research-Scale Production of Unii-T3B2aiz4BF
Transitioning the synthesis of a complex molecule like Tirzepatide from the laboratory to a robust, research-scale process requires significant optimization to ensure high yield, purity, and process safety. sci-hub.se Key innovations in the manufacturing process include the adoption of continuous manufacturing technologies and advanced purification methods. sci-hub.sedigitellinc.com
Continuous Manufacturing: The liquid-phase fragment coupling steps are performed in dedicated plug flow reactors (PFRs) rather than in traditional batch reactors. sci-hub.sedigitellinc.com This continuous flow process allows for better control over reaction parameters, improved heat and mass transfer, and enhanced safety and consistency. sci-hub.se
Process Analytical Technology (PAT): To ensure quality throughout the continuous process, online Ultra-High-Performance Liquid Chromatography (UHPLC) is integrated directly into the manufacturing line. digitellinc.com This real-time analytical monitoring allows for the immediate detection of impurities and assessment of reaction completion, enabling precise control over the production of high-quality material. sci-hub.sedigitellinc.com
Advanced Intermediate Purification: A significant bottleneck in large-scale peptide synthesis is the purification of intermediates, as large peptides are often prone to gelling and difficult isolations via precipitation. sci-hub.se To overcome this, the Tirzepatide process uses tangential flow filtration, specifically nanofiltration, to purge impurities between the fragment coupling reactions. sci-hub.sedigitellinc.com This membrane-based technique avoids problematic precipitations and streamlines the purification process. sci-hub.se
Final Product Purification: The final crude peptide is subjected to rigorous purification, typically involving multi-step reverse-phase high-performance liquid chromatography (RP-HPLC). google.comgoogle.com A patent for the process describes a method using a C18 chromatography column and alternating between two different mobile phase systems (e.g., one using trifluoroacetic acid (TFA) and another using ammonium (B1175870) acetate) to effectively separate the target peptide from closely related impurities, ultimately yielding a product with purity exceeding 98%. google.comgoogle.com
Table 3: Process Optimization Techniques for Tirzepatide Production
| Technology | Stage of Process | Purpose & Benefit |
|---|---|---|
| Continuous Manufacturing (Plug Flow Reactors) | LPPS Fragment Coupling | Enhances process control, safety, and consistency compared to batch processing. sci-hub.sedigitellinc.com |
| Process Analytical Technology (PAT) | LPPS Fragment Coupling | Real-time monitoring with online UHPLC ensures reaction completion and high-quality material, minimizing risk and waste. sci-hub.sedigitellinc.comresearchgate.net |
| Nanofiltration | Intermediate Purification | Purges impurities between coupling steps without difficult precipitations, improving overall process efficiency. sci-hub.sedigitellinc.com |
| Multi-Step RP-HPLC | Final Purification | Removes final impurities from the crude product to achieve high final purity (>98%). google.comgoogle.com |
Advanced Analytical Methodologies for Unii T3b2aiz4bf Research
Mass Spectrometry-Based Approaches for Peptide Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), serves as a cornerstone for the analysis of Iptacopan in biological matrices. Validated LC-MS/MS methods have been developed for the precise quantification of Iptacopan in plasma. unitedwebnetwork.com These assays are characterized by their high sensitivity, with a lower limit of quantification (LLOQ) typically around 1 ng/mL, enabling detailed pharmacokinetic studies. unitedwebnetwork.com
The identification of Iptacopan and its metabolites is also heavily reliant on mass spectrometry. The primary metabolic pathways for Iptacopan include N-dealkylation, O-deethylation, oxidation, and dehydrogenation, primarily mediated by the cytochrome P450 enzyme CYP2C8. Additionally, it undergoes glucuronidation by UGT1A1, UGT1A3, and UGT1A8 to form acyl glucuronides. High-resolution mass spectrometry is instrumental in elucidating the structures of these various metabolites, providing crucial insights into the drug's biotransformation.
| Parameter | Value | Method |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | LC-MS/MS |
| Median Time to Maximum Concentration (Tmax) | ~2 hours | LC-MS/MS |
| Mean Half-life | 18 to 25 hours | LC-MS/MS |
Chromatographic Separation Techniques for Purity and Isomer Analysis
Chromatographic techniques, especially high-performance liquid chromatography (HPLC), are fundamental for assessing the purity and isomeric composition of Iptacopan. Given that Iptacopan is a chiral molecule, the separation of its enantiomers is of paramount importance. mtoz-biolabs.com
Methods employing chiral stationary phases, such as a chiral IC column, have been successfully utilized to determine the enantiomeric excess (ee) of Iptacopan, ensuring the correct stereoisomer is present. creative-proteomics.com The purity of the final active pharmaceutical ingredient is also rigorously controlled using HPLC, with typical purity levels reported to be between 98% and 99.9%. creative-proteomics.comcreative-biostructure.com The analysis of potential impurities, including diastereomers and byproducts from the synthesis, is a critical component of quality control. novartis.com
| Analytical Method | Parameter Measured | Typical Results |
|---|---|---|
| Chiral HPLC (IC Column) | Enantiomeric Excess (ee) | >99% |
| Reverse-Phase HPLC | Purity | 98% - 99.9% |
Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Circular Dichroism) for Structural Elucidation in Solution
A combination of spectroscopic methods is employed to elucidate and confirm the molecular structure of Iptacopan. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is essential for the structural confirmation of the synthesized molecule and its intermediates. creative-proteomics.com These analyses are typically conducted in solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or chloroform (CDCl3). creative-proteomics.com
Circular Dichroism (CD) spectroscopy is a vital technique for studying the stereochemistry of chiral small molecules like Iptacopan. mtoz-biolabs.comlibretexts.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, which provides information about its absolute configuration and conformation in solution. wikipedia.org This technique is particularly valuable for differentiating between enantiomers and ensuring the correct three-dimensional structure of the drug, which is critical for its biological activity. mtoz-biolabs.com
Bioassays for Functional Assessment and Potency Determination of Complement Inhibition
To assess the functional activity and potency of Iptacopan, specific bioassays that measure the inhibition of the alternative complement pathway are utilized. The Wieslab® ex vivo assay is a key method used to evaluate the inhibitory effect of Iptacopan on the alternative pathway (AP). This assay measures the formation of the soluble membrane attack complex (sC5b-9) in serum following AP activation.
The potency of Iptacopan is further quantified by its half-maximal inhibitory concentration (IC50) value, which is approximately 0.01 µM for the inhibition of Factor B. libretexts.org The functional consequences of this inhibition are also assessed by measuring the levels of key complement biomarkers, such as the fragment of factor B (Bb) and sC5b-9, in plasma. A dose-dependent decrease in these biomarkers provides evidence of target engagement and the biological activity of Iptacopan. nih.gov
| Assay/Biomarker | Purpose | Key Findings |
|---|---|---|
| Wieslab® ex vivo assay | Measures alternative pathway activity | Dose-dependent inhibition of AP activity |
| Factor B Inhibition Assay | Determines IC50 value | IC50 of ~0.01 µM |
| Plasma Bb Levels | Biomarker of AP activation | Decreased levels with Iptacopan treatment |
| Plasma sC5b-9 Levels | Biomarker of terminal complement activation | Reduced levels indicating inhibition |
Computational Modeling and in Silico Analysis of Unii T3b2aiz4bf Systems
Molecular Dynamics Simulations to Elucidate Interaction Mechanisms
Molecular dynamics (MD) simulations provide a dynamic, atomistic-level view of the interaction between Unii-T3B2aiz4BF and C3, offering insights that static models cannot. nih.govnih.gov These simulations model the movement of atoms and molecules over time, allowing researchers to understand the conformational changes, interaction forces, and the role of solvent molecules in the binding process. nih.goveasychair.org
MD simulations have been critical in explaining the species-specific activity of compstatin (B549462). While highly effective against primate C3, it is inactive against C3 from lower mammals. nih.gov Simulations revealed that this difference is due to reproducible changes in the protein structure of non-primate C3, which weaken or eliminate key protein-ligand interactions observed in the human C3-compstatin complex. nih.gov
Furthermore, MD simulations help to:
Analyze Binding Stability: By simulating the complex over time, researchers can assess the stability of the interactions and identify key residues responsible for maintaining the bound state.
Characterize Conformational Changes: Compstatin's inhibitory activity is believed to involve inducing a conformational change in C3. nih.gov MD simulations can model these changes and elucidate how they prevent C3 cleavage by convertases. nih.gov
Refine Docking Poses: The results from molecular docking can be used as a starting point for MD simulations to refine the binding pose and calculate binding free energies, providing a more accurate prediction of affinity. rohithmohan.comdovepress.com
These simulations are essential for understanding the precise mechanism of inhibition and for the rational design of new analogs with improved binding characteristics. nih.goveasychair.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Unii-T3B2aiz4BF Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For Unii-T3B2aiz4BF and other compstatin analogs, QSAR studies have been pivotal in identifying the key physicochemical and structural features that govern their complement inhibitory activity. nih.gov
A significant QSAR study conducted on a dataset of 53 active compstatin analogs resulted in a highly predictive model (R²adj = 0.89). nih.gov This model identified four key parameters that strongly correlate with the inhibitory potency of the analogs. nih.gov The structures of the analogs for the study were generated through in silico mutagenesis of the known solution structure of compstatin. nih.gov
The key molecular properties identified by the QSAR model as being crucial for activity are detailed in the table below.
| Parameter | Correlation with Activity | Description |
| Aromatic Bonds | Strong Positive | The number of aromatic bonds within the peptide analog is directly correlated with higher inhibitory activity. |
| Residue 4 Hydrophobicity | Strong Positive | Increased hydrophobicity at the fourth amino acid position of the compstatin analog enhances its potency. |
| Hydrophobic Patch Size | Positive | The size of the hydrophobic patch near the disulfide bond between Cys2 and Cys12 is important for activity. |
| Basic Nitrogen SASA | Positive | The solvent-accessible surface area (SASA) occupied by nitrogen atoms of basic amino acid residues contributes to the molecule's effectiveness. |
This table is based on findings from a QSAR study on compstatin analogs. nih.gov
These findings provide a clear roadmap for optimizing compstatin analogs. By modifying the peptide sequence to enhance these specific properties, researchers can rationally design new molecules, like Unii-T3B2aiz4BF (Cp40), with significantly improved potency. nih.govnih.gov
Predictive Modeling of Unii-T3B2aiz4BF's Impact on Complement Networks
Predictive modeling of Unii-T3B2aiz4BF's effects on the complement network is based on its well-defined mechanism of action: the inhibition of C3. nih.gov The complement system is a cascade of proteins that acts as a primary component of the innate immune system. nih.gov C3 holds a central position in this cascade, as it is the point of convergence for the classical, alternative, and lectin activation pathways. nih.govnih.gov
By binding to C3 and preventing its cleavage into the active fragments C3a and C3b, Unii-T3B2aiz4BF effectively shuts down the entire downstream amplification of the complement response. rohithmohan.comnih.gov Computational and biological models predict that this inhibition will lead to the following effects on the complement network:
Prevention of Anaphylatoxin Formation: The cleavage of C3 produces C3a, a potent pro-inflammatory anaphylatoxin. Inhibiting this step is predicted to reduce inflammation. nih.gov
Inhibition of Opsonization: The generation of C3b, which opsonizes pathogens and cellular debris for phagocytosis, is blocked. This is a key mechanism in preventing both intravascular and extravascular hemolysis in certain diseases. nih.govnih.gov
Blockade of the Terminal Pathway: Without C3b, the C5 convertase cannot be formed, which in turn prevents the cleavage of C5 and the subsequent assembly of the Membrane Attack Complex (MAC) that leads to cell lysis. nih.govuit.no
Holistic models, such as those using human whole blood, are employed to study and confirm these predicted effects, demonstrating how a targeted C3 inhibitor like Unii-T3B2aiz4BF can attenuate the broader inflammatory and lytic consequences of complement activation. uit.no
Computational Approaches for De Novo Peptide Design and Optimization
De novo peptide design involves the creation of novel peptide sequences with a desired structure and function, starting from scratch rather than modifying an existing template. cmu.edunih.gov While Unii-T3B2aiz4BF is an optimized analog of the original compstatin peptide, the principles of de novo design are highly relevant to the development of such potent therapeutic peptides. nih.govcmu.edu
Computational approaches for peptide design and optimization can be broadly categorized based on the flexibility of the protein backbone template used in the design process. cmu.eduresearchgate.net
Emerging Research Directions and Future Perspectives for Unii T3b2aiz4bf
Exploration of Novel Biological Pathways Influenced by Complement Inhibition Beyond Current Understanding
The primary mechanism of Iptacopan is the targeted inhibition of Factor B, which is essential for the activation and amplification of the alternative complement pathway (AP). patsnap.com This action prevents the formation of the AP C3 convertase (C3bBb), a central enzyme in the complement cascade. patsnap.compatsnap.com Research directions are now expanding to understand the broader consequences of this specific mode of inhibition.
Unlike C5 inhibitors that block the terminal pathway, Iptacopan acts upstream. novartis.com This allows researchers to investigate the distinct roles of the proximal AP versus the terminal pathway in disease pathology. For instance, in Paroxysmal Nocturnal Hemoglobinuria (PNH), C5 inhibitors primarily prevent intravascular hemolysis, but many patients still experience extravascular hemolysis, which is driven by C3b opsonization. novartis.comnovartis.com Iptacopan, by inhibiting the AP, can control both intravascular and extravascular hemolysis, providing a tool to explore the clinical impact of targeting both pathways simultaneously. novartis.comnovartis.com
Furthermore, the investigation of Iptacopan across a range of complement-mediated diseases, including C3 glomerulopathy (C3G), IgA nephropathy (IgAN), and atypical hemolytic uremic syndrome (aHUS), allows for a deeper understanding of how AP dysregulation drives pathology in different organs, primarily the kidneys. novartis.comdrugdiscoverytrends.comnovartis.com Studies like the APPLAUSE-IgAN trial are the first Phase III investigations to demonstrate significant proteinuria reduction by targeting the complement system in IgAN, highlighting the central role of this pathway in the disease's progression. prnewswire.com This research helps to delineate the specific contributions of the AP to inflammation and tissue damage in a variety of conditions previously managed with less specific therapies. prnewswire.comnih.gov
Investigation of Unii-T3B2aiz4BF in Combination with Other Research Agents for Enhanced Biological Effects
The potential for Iptacopan to be used with other agents has been an area of early clinical investigation. A key example is its study as an add-on therapy to eculizumab, a C5 inhibitor, in PNH patients who had a suboptimal response to eculizumab alone.
In a Phase 2, proof-of-concept trial, Iptacopan was added to the existing eculizumab treatment for PNH patients with active hemolysis. nih.gov The study found that the combination led to significant improvements in hematological markers. Following the combination phase, several patients transitioned to Iptacopan monotherapy and maintained the observed benefits. nih.govnih.gov This research approach demonstrates a strategy to enhance therapeutic effects by targeting the complement cascade at two different points—the proximal alternative pathway (with Iptacopan) and the terminal pathway (with eculizumab)—providing a more comprehensive blockade.
Below is a data table summarizing the design of this proof-of-concept combination study.
| Study Parameter | Description |
| Study Name | Open-label, single-arm, phase 2, proof-of-concept trial (NCT03439839) |
| Patient Population | Patients with Paroxysmal Nocturnal Hemoglobinuria (PNH) and active hemolysis despite ongoing treatment with eculizumab. nih.gov |
| Intervention | Iptacopan administered orally as an add-on therapy to the existing standard-of-care eculizumab treatment. nih.gov |
| Primary Endpoint | Reduction of chronic residual intravascular hemolysis, measured by the change in lactate (B86563) dehydrogenase (LDH) from baseline to week 13. nih.gov |
| Key Finding | The addition of Iptacopan resulted in a marked reduction in LDH and a significant improvement in hemoglobin concentrations, which were maintained in patients who later transitioned to Iptacopan monotherapy. nih.govnih.gov |
Development of Advanced Research Tools and Probes Based on Unii-T3B2aiz4BF
While Iptacopan itself has not been reported as a base for creating new chemical probes, it functions as a highly selective and potent molecular tool for studying the alternative complement pathway. Its specificity for Factor B allows researchers to dissect the AP's function with high precision. nih.gov
By using Iptacopan, researchers can:
Isolate AP activity: In laboratory settings and clinical studies, Iptacopan can effectively shut down the AP, allowing scientists to determine which biological phenomena are dependent on this pathway versus the classical or lectin pathways. patsnap.com
Validate Biomarkers: A Phase 2 study in IgAN demonstrated that treatment with Iptacopan led to a sustained reduction in complement biomarkers, including plasma Bb and urinary C5b-9. nih.gov This validates these biomarkers as indicators of AP activity and therapeutic response.
Probe Disease Mechanisms: Its use in clinical trials for various kidney diseases, such as C3G and IC-MPGN, helps confirm the hypothesis that AP dysregulation is a key driver of these conditions, paving the way for targeted therapeutic development. nih.govmdpi.com
The compound serves as a benchmark for the development of future AP inhibitors and as a standard for evaluating preclinical and clinical models of complement-mediated diseases.
Potential for Unii-T3B2aiz4BF in Understanding Fundamental Complement Biology and Its Pathophysiological Roles
Iptacopan is proving instrumental in advancing the fundamental understanding of complement biology. By providing a means to selectively inhibit the AP amplification loop, it allows for detailed investigation into the pathophysiological roles of this pathway across a spectrum of diseases. patsnap.comnih.gov
Clinical studies with Iptacopan are generating a wealth of data that clarifies the role of the AP in conditions where its involvement was hypothesized but not definitively proven.
Table of Iptacopan Research Programs in Complement-Mediated Diseases
| Disease | Study Name (Phase) | Research Goal | Reference |
|---|---|---|---|
| IgA Nephropathy (IgAN) | APPLAUSE-IgAN (Phase III) | Evaluate the effect of AP inhibition on proteinuria and the rate of eGFR decline. | prnewswire.comnih.gov |
| C3 Glomerulopathy (C3G) | APPEAR-C3G (Phase III) | Assess the efficacy and safety of AP inhibition in a disease defined by AP dysregulation. | nih.govnovartis.com |
| PNH (naïve patients) | APPOINT-PNH (Phase III) | Evaluate Iptacopan monotherapy in controlling hemolysis and improving hemoglobin in patients new to complement inhibitors. | novartis.comnovartis.com |
| PNH (experienced patients) | APPLY-PNH (Phase III) | Demonstrate the superiority of Iptacopan over anti-C5 therapies in patients with residual anemia. | drugdiscoverytrends.comnovartis.com |
| aHUS, IC-MPGN, Lupus Nephritis | Various (In Development) | Explore the therapeutic potential of AP inhibition in other rare kidney and autoimmune diseases. | prnewswire.comnovartis.com |
These studies collectively provide strong evidence for the central role of the AP in driving tissue damage and clinical symptoms in these disorders. The findings help refine disease classification and may lead to the identification of new patient populations who could benefit from AP-targeted therapies. novartis.com
Methodological Advancements for Comprehensive Pre-clinical Assessment of Complement Modulators
The development of targeted complement inhibitors like Iptacopan has spurred innovation in the methodologies used for their assessment. Researchers are creating more sophisticated tools and analytical approaches to evaluate the efficacy and mechanism of these new agents.
One such advancement is the use of target trial emulation , a retrospective analytical method. This was used to compare the effectiveness of Iptacopan from the single-arm APPOINT-PNH trial with real-world data from patients treated with C5 inhibitors. researchgate.net By using propensity scores to balance baseline characteristics, this method allows for a robust indirect comparison in the absence of a head-to-head trial, predicting that outcomes favored Iptacopan. researchgate.net
Another key development is in functional assays. Researchers have created a bioluminescent modified Ham (bio mHam) assay to monitor the activity of various complement inhibitors. confex.com This cell-based biosensor can assess pathway-specific complement blockade. The assay demonstrated that Iptacopan effectively inhibits the alternative pathway in serum from treated patients, providing a functional, clinically relevant tool to monitor therapeutic effect and differentiate between various types of hemolysis. confex.com These methodological advancements are crucial for the preclinical and clinical assessment of the next generation of complement modulators.
Table of Mentioned Compounds
| Compound Name | UNII Number | Other Names |
|---|---|---|
| Iptacopan | T3B2aiz4BF | LNP023, Fabhalta |
| Eculizumab | Not specified in text | Soliris |
| Ravulizumab | Not specified in text | Ultomiris |
| Danicopan | Not specified in text | |
| Pegcetacoplan | Not specified in text | |
| Sutimlimab | Not specified in text | |
| Atrasentan | Not specified in text | |
| Zigakibart | Not specified in text | |
| Avacopan | Not specified in text |
Q & A
Basic: How is Unii-T3B2aiz4BF structurally characterized, and what analytical methods are essential for verifying its identity?
Methodological Answer:
Characterization requires a combination of spectroscopic (e.g., NMR, IR), chromatographic (e.g., HPLC), and crystallographic techniques. For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are critical. Ensure purity assessments via melting point analysis or differential scanning calorimetry (DSC). Cross-validate results against established databases (e.g., PubChem, Reaxys) .
Advanced: How can inconsistencies in spectral data for Unii-T3B2aiz4BF be resolved during structural elucidation? Methodological Answer: Apply multivariate analysis (e.g., PCA) to compare conflicting datasets. Replicate experiments under controlled conditions (temperature, solvent purity). Use computational tools (e.g., DFT calculations) to simulate spectra and identify outliers. Contradictions may arise from polymorphic variations or solvent interactions, requiring single-crystal X-ray diffraction for definitive confirmation .
Basic: What experimental protocols are recommended for synthesizing Unii-T3B2aiz4BF with high reproducibility?
Methodological Answer:
Document reaction parameters (temperature, stoichiometry, catalysts) in detail. Use inert atmospheres or Schlenk techniques for air-sensitive steps. Include step-by-step purification methods (e.g., column chromatography gradients, recrystallization solvents). Validate yields and purity across three independent trials .
Advanced: How should researchers address batch-to-batch variability in Unii-T3B2aiz4BF synthesis? Methodological Answer: Implement statistical process control (SPC) to track critical quality attributes (CQAs). Analyze impurities via LC-MS and correlate with reaction conditions. Use design of experiments (DoE) to optimize parameters (e.g., Taguchi methods). Variability often stems from raw material quality or kinetic inconsistencies—pre-screen reagents and standardize mixing protocols .
Basic: What ethical and regulatory considerations apply to studies involving Unii-T3B2aiz4BF in human subjects?
Methodological Answer:
Adhere to GDPR for data privacy if handling EU participants, including anonymization and informed consent protocols. Obtain IRB approval with explicit documentation of compound sourcing, toxicity profiles, and risk mitigation strategies. Reference ICH guidelines for preclinical safety assessments .
Advanced: How can researchers reconcile conflicting toxicity data for Unii-T3B2aiz4BF in preclinical studies? Methodological Answer: Conduct meta-analyses of existing data to identify dose-dependent trends or species-specific effects. Use in silico toxicology models (e.g., QSAR) to predict mechanisms. Validate findings via orthogonal assays (e.g., Ames test vs. in vitro hepatocyte assays). Contradictions may arise from metabolic pathway differences—perform interspecies comparative studies .
Basic: What are the best practices for formulating research questions about Unii-T3B2aiz4BF’s biological activity?
Methodological Answer:
Apply the PICO framework: Define P opulation (e.g., cell lines), I ntervention (dose/concentration), C omparator (controls), and O utcome (e.g., IC50). Ensure questions meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Pilot studies are critical to refine hypotheses .
Advanced: How can mechanistic studies on Unii-T3B2aiz4BF be designed to address contradictory findings in signaling pathway modulation? Methodological Answer: Use multi-omics approaches (transcriptomics, proteomics) to map pathway interactions. Employ CRISPR-Cas9 knockouts to isolate target genes. Validate via orthogonal methods (e.g., Western blot vs. ELISA). Contradictions may reflect context-dependent effects—design experiments with isogenic cell lines under varying microenvironments .
Basic: How should researchers handle data sharing and reproducibility for Unii-T3B2aiz4BF studies?
Methodological Answer:
Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, Figshare). Include detailed metadata (synthesis protocols, instrument settings). Use version control for datasets and adhere to journal-specific supplementary material guidelines (e.g., Beilstein Journal’s 5-compound limit for main text) .
Advanced: What strategies mitigate reproducibility crises in Unii-T3B2aiz4BF’s pharmacokinetic studies? Methodological Answer: Adopt open-source lab notebooks (e.g., LabArchives) for transparent reporting. Collaborate with third-party labs for independent validation. Standardize in vivo models (e.g., C57BL/6 mice strain) and predefine exclusion criteria. Use Bayesian statistics to quantify uncertainty in parameter estimates .
Basic: What are common pitfalls in interpreting Unii-T3B2aiz4BF’s physicochemical properties, and how can they be avoided?
Methodological Answer:
Avoid extrapolating solubility or stability data beyond tested conditions (pH, temperature). Use accelerated stability studies (ICH Q1A) for degradation profiling. Validate logP values via shake-flask and chromatographic methods .
Advanced: How do polymorphic forms of Unii-T3B2aiz4BF impact bioactivity, and what analytical methods differentiate them? Methodological Answer: Characterize polymorphs via PXRD, DSC, and Raman spectroscopy. Corrogate dissolution profiles with biorelevant media (e.g., FaSSIF). Bioactivity differences often stem from dissolution rate variations—use intrinsic dissolution rate (IDR) testing and molecular dynamics simulations to model crystal lattice effects .
Basic: How should researchers address limitations in existing literature on Unii-T3B2aiz4BF’s mechanisms of action?
Methodological Answer:
Conduct systematic reviews with PRISMA guidelines to identify knowledge gaps. Use citation tracing (e.g., Google Scholar’s “Cited by” feature) to track recent advancements. Prioritize studies with robust controls and validated assays .
Advanced: What integrative approaches resolve conflicting hypotheses about Unii-T3B2aiz4BF’s role in oxidative stress modulation? Methodological Answer: Combine real-time ROS assays (e.g., DCFH-DA) with transcriptomic analysis (RNA-seq) to link oxidative markers to gene networks. Use knockout models (e.g., Nrf2−/−) to test necessity. Employ redox proteomics to identify post-translational modifications. Contradictions may arise from compensatory mechanisms—apply time-resolved measurements and pathway enrichment analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
